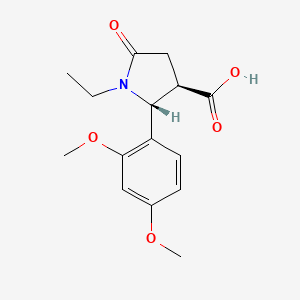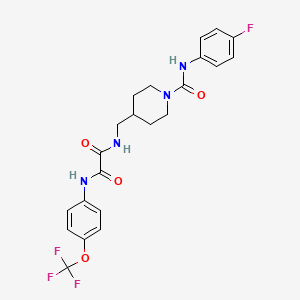![molecular formula C19H20N4O2S B2876900 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251706-31-6](/img/structure/B2876900.png)
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone” is a complex organic molecule. It is related to a series of compounds synthesized as potential atypical antipsychotic agents .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and MS . Unfortunately, specific spectral data for this compound is not available in the retrieved information.Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone have been explored for their antimicrobial properties. The synthesis and antimicrobial activity of new pyridine derivatives, including those with benzothiazole moieties, have been investigated, revealing variable and modest activity against strains of bacteria and fungi. Such compounds are synthesized through reactions involving amino-substituted benzothiazoles and chloropyridine-carboxylic acid, among others, to produce derivatives that have been established through spectral studies and screened for antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Antiproliferative and Anti-Inflammatory Agents
Research into novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown that these compounds have significant anti-inflammatory and analgesic activities. They have been evaluated as cyclooxygenase inhibitors and displayed promising results in analgesic and anti-inflammatory activities, highlighting their potential as medicinal agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Receptor Antagonist Research
Some derivatives have been studied for their potential as receptor antagonists. For example, the discovery of potent antagonists of the G protein-coupled receptor NPBWR1 (GPR7) has been reported, with compounds showing subnanomolar potencies in functional and binding assays. This research opens up new avenues for therapeutic interventions targeting specific receptors implicated in various diseases (Romero et al., 2012).
Synthesis and Biological Screening
The synthesis, characterization, and biological screening of new pyridine derivatives have been an area of intense research. Compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. These studies utilize various synthetic techniques to produce compounds with potential biological and medicinal applications (Patel & Agravat, 2008).
Mechanism of Action
Target of Action
It is known that piperazinyl benzothiazole derivatives, which this compound is a part of, have been studied for their anticancer properties . Therefore, it can be inferred that the targets could be certain types of cancer cells.
Mode of Action
It is known that similar compounds have shown cytotoxic activity towards human cancer cell lines . This suggests that the compound may interact with its targets, leading to inhibition of cell proliferation or induction of apoptosis.
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have shown cytotoxic activity towards human cancer cell lines . This suggests that the compound may lead to cell death in these cancer cells.
properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLKFISWWBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
![Methyl 4-[(2,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2876828.png)

![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
![1,1-Diphenyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2876834.png)
![3-Benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)

![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876840.png)